molecular formula C17H23N5O4 B1245579 (S)-Enba

(S)-Enba

Cat. No.: B1245579
M. Wt: 361.4 g/mol
InChI Key: YKPCEENRZZBDMC-DRNPGQERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Enba, chemically designated as 5'-chloro-5'-deoxy-(S)-ENBA, is a stereoisomer of the racemic compound (±)-ENBA. It is a potent and selective agonist of the human adenosine A1 receptor (hA1AR), with demonstrated efficacy in preclinical models of neuropathic pain. The compound exhibits high binding affinity for hA1AR (Ki = 0.51 nM) and remarkable selectivity over other adenosine receptor subtypes: hA2AAR (Ki = 1,340 nM), hA2BAR (Ki = 2,740 nM), and hA3AR (Ki = 1,290 nM) .

In a spared nerve injury (SNI) model in mice, chronic administration of (±)-ENBA (0.5 mg/kg, intraperitoneal) significantly reduced mechanical allodynia and thermal hyperalgesia without adverse effects on motor coordination or cardiovascular function . The antinociceptive effects were blocked by the A1AR antagonist DPCPX, confirming receptor specificity.

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(2S)-2-bicyclo[2.2.1]heptanyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10-,11+,13+,14+,17+/m0/s1

InChI Key

YKPCEENRZZBDMC-DRNPGQERSA-N

Isomeric SMILES

C1CC2CC1C[C@@H]2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Synonyms

C.I. 15980
C.I. food orange 2
E 111
E-111
L-orange 1
orange GGN
orange no.1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-Enba belongs to the class of adenosine receptor agonists, which modulate pain pathways via G-protein-coupled receptors. Below is a comparative analysis of its pharmacological profile against other adenosine receptor-targeting compounds, emphasizing selectivity, efficacy, and therapeutic applicability.

Table 1: Pharmacological Profile of (S)-Enba vs. Adenosine Receptor Subtypes

Receptor Subtype (S)-Enba (Ki, nM) Typical Non-Selective Agonist (e.g., Adenosine) Selectivity Ratio (A1 vs. Other Subtypes)
A1AR 0.51 ~100–500 nM 1 (Reference)
A2AAR 1,340 ~100–500 nM 2,627-fold selectivity
A2BAR 2,740 ~1,000–10,000 nM 5,373-fold selectivity
A3AR 1,290 ~10–100 nM 2,529-fold selectivity

Data derived from binding assays in .

Key Findings:

Receptor Selectivity: (S)-Enba’s >2,500-fold selectivity for A1AR over A2A, A2B, and A3 subtypes distinguishes it from non-selective agonists like adenosine, which activate all receptor subtypes indiscriminately. This specificity minimizes off-target effects, such as A2AAR-mediated vasodilation or A3AR-linked immunosuppression .

Functional Efficacy: In the SNI model, (S)-Enba (0.5 mg/kg) reduced neuropathic pain behaviors at doses lower than those required for older A1AR agonists like CPA (N6-cyclopentyladenosine), which often cause hypotension at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.